1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester

描述

Systematic Nomenclature and Molecular Formula Analysis

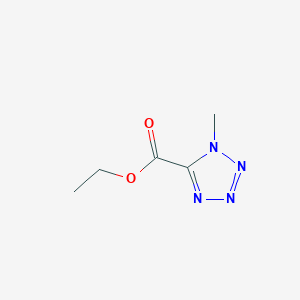

The systematic nomenclature of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester reflects its complex heterocyclic structure and functional group arrangement. According to International Union of Pure and Applied Chemistry conventions, the compound is formally designated as ethyl 1-methyltetrazole-5-carboxylate, with the Chemical Abstracts Service registry number 91616-41-0. The molecular formula C₅H₈N₄O₂ indicates a compact structure containing five carbon atoms, eight hydrogen atoms, four nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 156.14 grams per mole.

The structural nomenclature reveals several key features of the molecular architecture. The tetrazole ring system forms the core heterocyclic framework, consisting of a five-membered ring containing four nitrogen atoms and one carbon atom. The "1H" designation in the systematic name indicates that the hydrogen atom is located at the nitrogen in position 1 of the tetrazole ring, while the methyl substituent occupies this same position, creating the 1-methyl substitution pattern. The carboxylic acid ethyl ester functionality is attached at position 5 of the tetrazole ring, providing a reactive site for further chemical transformations.

Alternative nomenclature systems recognize this compound under various names, including this compound and ethyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The Standard International Chemical Identifier key JMPPMYKMIXZZRM-UHFFFAOYSA-N provides a unique computational identifier for database searches and structural verification.

The molecular connectivity can be represented through the Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=NN=NN1C, which explicitly describes the bonding pattern and atomic arrangement. This notation reveals the ethyl ester group connected to the carbonyl carbon, which is directly bonded to the tetrazole ring at position 5, while the methyl group is attached to the nitrogen at position 1.

属性

IUPAC Name |

ethyl 1-methyltetrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-7-8-9(4)2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPPMYKMIXZZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550526 | |

| Record name | Ethyl 1-methyl-1H-tetrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91616-41-0 | |

| Record name | Ethyl 1-methyl-1H-tetrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cycloaddition of Nitriles with Sodium Azide

The most common and established synthetic route to this compound involves the [3+2] cycloaddition reaction between nitriles and sodium azide. This reaction forms the tetrazole ring by the addition of the azide ion to the nitrile carbon, followed by ring closure.

-

- Reactants: Sodium azide and a suitable nitrile precursor (e.g., ethyl cyanoacetate derivatives).

- Catalysts: Zinc salts (e.g., zinc chloride) are often employed to catalyze the reaction, enhancing yield and selectivity.

- Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred to dissolve reactants and facilitate the reaction.

- Temperature: Moderate heating is applied to promote cycloaddition, typically in the range of 60–100°C.

Mechanism Insight:

The azide ion attacks the electrophilic carbon of the nitrile, forming an intermediate that cyclizes to the tetrazole ring. The methyl substitution at the 1-position is introduced via the nitrile precursor or subsequent methylation steps.Industrial Scale Adaptations:

Industrial synthesis scales up this method, sometimes employing heterogeneous catalysts or nanoparticle catalysts to improve reaction efficiency and reduce costs. Continuous flow reactors have also been explored to optimize reaction time and safety.

Multicomponent Synthesis Approaches

Recent research has demonstrated multicomponent reactions (MCRs) as an alternative synthetic strategy. For example, bismuth-promoted multicomponent syntheses have been reported for related tetrazole derivatives, involving the combination of amines, azides, and nitriles under mild conditions.

-

- Shorter reaction times.

- Potential for regioselective control of substitution patterns.

- Reduced use of toxic reagents.

-

- Specific to certain substituted tetrazoles; direct application to this compound requires further optimization.

Esterification of Tetrazole-5-carboxylic Acid Derivatives

An alternative route involves first synthesizing 1-Methyl-1H-tetrazole-5-carboxylic acid, followed by esterification to form the ethyl ester.

- Typical Esterification Conditions:

- Reagents: Ethanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

- Conditions: Reflux under inert atmosphere to prevent decomposition.

- Purification: Recrystallization or chromatographic methods to isolate the pure ester.

Novel Synthetic Routes from Sulfinyl or Sulfonyl Cyanides (Patent Insight)

A patented process describes the synthesis of tetrazole derivatives via reaction of sulfinyl or sulfonyl cyanides with azides, followed by further transformations. While this method is primarily for 1-H-tetrazole-5-thiols, the underlying chemistry suggests potential adaptation for preparing substituted tetrazole esters.

-

- Formation of 5-sulfinyl or sulfonyl-1-H-tetrazole intermediates.

- Subsequent reaction with alkali metal or ammonium sulfides.

-

- Use of inert organic solvents (benzene, n-hexane, halocarbons).

- Temperature control from room temperature to elevated temperatures.

Potential Application:

This method could be modified to introduce methyl and ethyl ester groups, offering an alternative synthetic pathway.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The cycloaddition method remains the gold standard for synthesizing this compound due to its reliability and scalability.

- Zinc salts as catalysts improve reaction rates and yields by activating the nitrile group toward nucleophilic attack.

- Multicomponent reactions offer promising alternatives but require further development for this specific compound.

- Esterification is a practical step when the acid form is readily available, allowing for flexible introduction of ester groups.

- Safety considerations are critical due to the use of azides, which are potentially explosive; industrial processes incorporate strict controls.

- Recent advances in catalyst design, including nanoparticle catalysts, aim to enhance efficiency and reduce environmental impact.

化学反应分析

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.

Reduction: Can be reduced using reducing agents to yield different derivatives.

Substitution: Reacts with acid chlorides, anhydrides, and strong acids to form substituted tetrazole derivatives.

Common reagents used in these reactions include sodium azide, zinc salts, and various organic solvents like acetonitrile and dimethylformamide . Major products formed from these reactions include substituted tetrazoles and their derivatives, which have applications in medicinal chemistry and materials science .

科学研究应用

Scientific Research Applications

- Chemistry 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is utilized as a building block in the synthesis of complex organic molecules and coordination compounds. It serves as a synthetic intermediate in the preparation of various heterocyclic compounds, including tetrazole derivatives and fused heterocycles.

- Biology This compound is employed in DNA synthesis and as a ligand in biochemical studies.

- Medicine this compound acts as a bio-isosteric replacement for carboxylic acids in drug design, which enhances the stability and efficacy of pharmaceuticals. Studies have explored its potential as a scaffold for the development of novel therapeutic agents.

- Industry Due to its high nitrogen content and stability, this compound is utilized in the production of explosives, rocket fuels, and corrosion inhibitors.

Biochemical Properties

This compound plays a significant role in biochemical reactions because it can act as a bioisosteric replacement for carboxylic acids. It interacts with various enzymes, proteins, and other biomolecules, mimicking the behavior of carboxylic acids. For instance, it can form stable complexes with metal ions, which are crucial for enzyme catalysis and protein function. The tetrazole ring in this compound can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism is also notable, as this compound can influence metabolic flux and the levels of specific metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. Alternatively, it can activate enzymes by stabilizing their active conformation. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

作用机制

The mechanism of action of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester involves its ability to stabilize negative charges through electron delocalization. This property makes it an effective ligand in coordination chemistry and a valuable component in receptor-ligand interactions . The compound’s electron-donating and electron-withdrawing properties contribute to its versatility in various chemical reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Tetrazole-Based Esters

(a) Ethyl 1-Aryl-1H-tetrazole-5-carboxylate

- Structure : Similar to the target compound but with an aryl group (e.g., 4-chlorophenyl) replacing the methyl group at the 1-position.

- Key Differences: Hydrolysis Resistance: Ethyl 1-aryl derivatives are resistant to hydrolysis under standard conditions, unlike ethyloxo(1-aryl-tetrazolyl)acetates, which hydrolyze readily to carboxylic acids . Synthetic Utility: The aryl-substituted analogs are used in the synthesis of bis/mono carboxylic acids via controlled hydrolysis, whereas the methyl-substituted variant may offer better steric shielding for specific reactions .

(b) Ethyl Tetrazole-5-carboxylate (CAS 55408-10-1)

- Structure : Lacks the methyl group at the 1-position of the tetrazole ring.

- Key Differences :

(c) Ethyl 5-Ethyl-1-tetrazolylacetate

- Structure : Features an ethyl group at the 5-position of the tetrazole ring and an acetic ester side chain.

- Key Differences :

Pyrazole- and Imidazole-Based Esters

(a) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester (CAS 133261-07-1)

- Structure : Pyrazole ring (two adjacent nitrogen atoms) with methyl and propyl substituents.

- Key Differences :

(b) Ethyl 1-Methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate (CAS 86181-71-7)

- Structure : Thiophene-substituted pyrazole ester.

- Key Differences :

(c) 1H-Imidazole-5-carboxylic Acid, 4-Methyl-, Ethyl Ester

Functional Analogs: Triazole and Other Heterocyclic Esters

(a) Ethyl 1-Aryl-5-phenyl-1H-1,2,3-triazole-4-carboxylate

- Structure : Triazole ring with aryl and phenyl substituents.

- Key Differences :

(b) 2-Propyl-4-[(1-hydroxy-1-methyl)ethyl]-1H-imidazole-5-carboxylic Acid Ethyl Ester

Comparative Data Table

生物活性

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester (MTE) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MTE, including its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

MTE serves as a bioisosteric replacement for carboxylic acids, allowing it to interact with various enzymes and proteins. The tetrazole ring structure facilitates hydrogen bonding and electrostatic interactions, which enhance its binding affinity to biological targets. Notably, MTE can form stable complexes with metal ions, crucial for enzyme catalysis and protein function.

Cellular Effects

MTE influences multiple cellular processes, including:

- Cell Signaling : It modulates key signaling pathways, affecting cellular responses and gene expression.

- Metabolism : MTE alters metabolic flux and levels of specific metabolites, impacting overall cellular metabolism.

The compound has been observed to affect the activity of transcription factors and other regulatory proteins, leading to changes in gene expression profiles.

Molecular Mechanism

The molecular interactions of MTE can lead to either inhibition or activation of enzyme activity:

- Enzyme Inhibition : MTE can occupy the active site of enzymes, preventing substrate binding.

- Enzyme Activation : Alternatively, it may stabilize the active conformation of enzymes, enhancing their catalytic activity.

MTE's ability to bind to DNA or interact with transcription factors allows it to influence transcriptional activity significantly.

Temporal Effects in Laboratory Settings

Research indicates that the effects of MTE can change over time due to its stability and degradation properties. While relatively stable under standard conditions, prolonged exposure or harsh environments may lead to degradation. Long-term studies have shown that MTE can have sustained effects on cellular function, with some changes becoming more pronounced over time.

Metabolic Pathways

MTE is involved in various metabolic pathways through interactions with essential enzymes and cofactors. Its biotransformation leads to metabolites that may exhibit distinct biological activities. Understanding these pathways is crucial for elucidating MTE's pharmacokinetics and pharmacodynamics in biological systems.

Transport and Distribution

The transport mechanisms of MTE within cells are mediated by specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. This understanding is vital for predicting the compound's bioavailability and therapeutic potential.

Subcellular Localization

MTE exhibits specific subcellular localization that can significantly impact its biological activity. Targeting signals or post-translational modifications direct MTE to particular organelles or compartments within the cell, influencing its role in various biochemical processes.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with MTE:

- Antimicrobial Activity : Some derivatives of tetrazoles have demonstrated antibacterial properties against strains like Bacillus cereus and Escherichia coli. For instance, certain 5-substituted tetrazoles exhibited significant inhibitory action against these bacteria .

- Anticancer Potential : In vitro studies have shown that MTE derivatives may possess cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate varying degrees of effectiveness compared to standard chemotherapeutics like cisplatin .

Summary Table of Biological Activities

常见问题

Q. What are the common synthetic routes for preparing 1-methyl-1H-tetrazole-5-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via:

- Cyclocondensation : Reacting ethyl acetoacetate with methylhydrazine derivatives in the presence of catalysts like zinc chloride, followed by acidification .

- Tetrazole Ring Formation : Using sodium azide (NaN₃) with nitrile precursors under reflux in polar solvents (e.g., DMF or acetic acid) .

- Microwave-Assisted Synthesis : Enhances efficiency by reducing reaction time and improving purity compared to traditional heating .

Q. Key Parameters :

Q. How is the compound characterized, and what analytical techniques resolve spectral discrepancies?

Answer:

- IR Spectroscopy : Confirms the presence of ester (C=O, ~1700 cm⁻¹) and tetrazole (N-H, ~2500 cm⁻¹) groups .

- ¹H-NMR : Key peaks include ester methyl protons (~1.3 ppm, triplet) and tetrazole ring protons (~8–9 ppm) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 199.1 .

Troubleshooting : Discrepancies in NMR splitting patterns may arise from tautomerism in the tetrazole ring. Use deuterated DMSO to stabilize the predominant tautomer .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Answer :

- pH Stability : Stable across pH 2–12 due to the electron-withdrawing tetrazole ring, which resists hydrolysis .

- Thermal Stability : Decomposes above 200°C. Store at 2–8°C in anhydrous conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms explain unexpected byproducts, such as triazolo[1,5-a]pyrimidines, during synthesis?

Answer : Unexpected byproducts arise from competing pathways:

- Azide Cycloaddition : NaN₃ may react with nitrile intermediates to form triazoles instead of tetrazoles under suboptimal conditions (e.g., excess azide or prolonged heating) .

- Tautomerization : The tetrazole ring’s equilibrium between 1H- and 2H- forms can lead to cross-reactivity with electrophiles, forming fused heterocycles .

Q. Mitigation :

- Use stoichiometric NaN₃ and monitor reaction progress via TLC.

- Optimize solvent polarity (e.g., acetic acid suppresses triazole formation ).

Q. How do computational methods (e.g., DFT) predict regioselectivity in alkylation or acylation reactions of the tetrazole ring?

Answer :

- N1 vs. N2 Substitution : DFT calculations show that alkylation at N1 is favored due to lower activation energy (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for N2) .

- Steric Effects : Bulky electrophiles (e.g., tert-butyl halides) shift selectivity to N2 due to steric hindrance at N1 .

Validation : Cross-check computational results with experimental LC-MS data to confirm predominant products .

Q. What strategies optimize purity (>98%) for pharmacological applications, and how are residual catalysts removed?

Answer :

Q. Purity Data :

| Purification Method | Purity Achieved | Key Impurities Removed |

|---|---|---|

| Column Chromatography | 95–97% | Unreacted NaN₃, nitrile precursors |

| Recrystallization (EtOH) | 98–99% | Oligomeric byproducts |

Methodological Considerations

Q. How are contradictions in biological activity data resolved when testing derivatives?

Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish specific activity from cytotoxicity .

- Metabolite Interference : Use LC-MS/MS to confirm compound stability in biological matrices .

Case Study : A derivative showed anti-inflammatory activity in vitro but not in vivo due to rapid ester hydrolysis. Switching to a methyl ester analog improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。